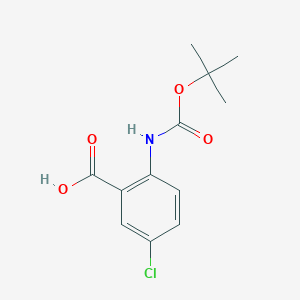

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a chlorobenzoic acid moiety. This compound is of significant interest in organic synthesis due to its utility in protecting amino groups during various chemical reactions, thereby preventing unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for Boc deprotection.

Major Products Formed

Substitution: Products depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives.

Deprotection: The primary amine is regenerated upon removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality by preventing it from participating in unwanted reactions. Upon deprotection, the amino group is liberated, allowing it to engage in subsequent chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((tert-Butoxycarbonyl)amino)-benzoic acid: Lacks the chlorine substituent, making it less reactive in substitution reactions.

5-Chloro-2-aminobenzoic acid: Does not have the Boc protecting group, making it more prone to side reactions during synthesis.

Uniqueness

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and protection of the amino group, making it highly valuable in complex organic syntheses .

Biologische Aktivität

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, often referred to as Boc-5-chlorobenzoic acid, is a compound that plays a significant role in organic synthesis and pharmaceutical development. Its biological activity is primarily linked to its use as a protecting group in peptide synthesis, but it also exhibits potential therapeutic properties, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClN1O4. The presence of the tert-butoxycarbonyl (Boc) group allows for the protection of the amino group during synthesis, which is crucial in the formation of complex peptides.

Target of Action : The Boc group serves as a protective moiety for the amino group, preventing unwanted reactions during peptide synthesis. This protection is essential in ensuring the integrity of the amino acid during various synthetic processes.

Mode of Action : The compound acts by forming a stable carbamate linkage with the amino group, which can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to release the free amino group for further reactions.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 8b , a derivative, showed potent antiproliferative activity against breast cancer cells (MDA-MB-231) with an IC50 value of 2.32 μM .

- Another study found that compounds related to Boc-protected amino acids displayed varying levels of activity against MCF-7 and MDA-MB-231 cell lines, indicating potential for therapeutic applications in treating aggressive breast cancer subtypes .

In Vitro and In Vivo Studies

In vivo efficacy has been observed in xenograft tumor models where compounds derived from this compound demonstrated reduced tumor growth rates. This suggests that these compounds could serve as promising drug candidates for cancer therapy .

Biochemical Pathways

The compound does not directly influence cellular signaling pathways but facilitates the synthesis of bioactive peptides that may have downstream effects on cellular processes such as:

- Signal Transduction : Peptides synthesized using this compound can modulate signaling pathways relevant to cell proliferation and survival.

- Metabolic Pathways : While this compound itself does not alter metabolic flux, its derivatives can interact with metabolic enzymes, potentially influencing metabolic pathways indirectly.

Summary of Research Findings

| Study | Findings | IC50 |

|---|---|---|

| Study on Compound 8b | Potent antiproliferative effects against BC cells | 2.32 μM (MDA-MB-231) |

| Structure-activity relationship studies | Variability in activity among Boc-protected derivatives | Ranges from 1.62 μM to >10 μM |

Eigenschaften

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253677-29-1 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.